2-methoxy-5-nitrobenzene-1,4-diamine
Description
Contextual Background of Aromatic Diamines in Chemical Sciences
Aromatic amines are organic compounds characterized by an amine group attached to an aromatic ring, with the most common being a benzene (B151609) ring. youtube.com When two amine groups are present, the compound is known as an aromatic diamine. wikipedia.org These compounds are fundamental building blocks in organic synthesis. youtube.com
The general structure of a primary aromatic diamine consists of a divalent organic radical, such as a phenylene group, bonded to two primary amino (NH₂) groups. wikipedia.org Aromatic diamines are key monomers in the preparation of polymers like polyamides, polyimides, and polyureas. wikipedia.orgtaylorandfrancis.com Compared to their aliphatic counterparts, aromatic polyamines generally exhibit enhanced chemical and thermal resistance. tri-iso.com The reactivity of these diamines is influenced by the number of amine groups and the presence of other substituents on the aromatic ring. youtube.com
Significance of Substituted Nitrobenzenediamines in Contemporary Research
Substituted nitrobenzenediamines, a class of compounds that includes 2-methoxy-5-nitrobenzene-1,4-diamine, are of considerable interest in contemporary research, particularly in the field of dye chemistry. The presence of both amino and nitro groups on the benzene ring makes these molecules versatile intermediates for the synthesis of azo dyes. smolecule.comorientjchem.org Azo dyes, which are not found in nature, represent the largest group of colorants used in various industries. orientjchem.org
Research has focused on using substituted nitrobenzenediamines to create disperse dyes for synthetic fibers like polyester (B1180765) and nylon. orientjchem.org For instance, disazo disperse dyes derived from 2-methoxy-5-nitroaniline (B165355) have been synthesized and shown to provide good color yield and fastness properties on polyester and nylon 66 fabrics. orientjchem.org The specific substituents on the benzene ring, such as the methoxy (B1213986) and nitro groups in the case of the title compound, play a crucial role in determining the final properties of the resulting dyes. smolecule.comorientjchem.org
Scope and Objectives of Academic Inquiry Pertaining to this compound
Academic and industrial inquiry into this compound (CAS Number: 25917-90-2) centers on its role as a chemical intermediate. nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Research efforts are directed at understanding its properties and optimizing its use in synthetic pathways.
The primary application explored for this compound and its derivatives is in the manufacturing of dyes. smolecule.com Specifically, its diazonium salt, 2-methoxy-5-nitrobenzenediazonium, is a known intermediate for producing azo dyes. smolecule.comnih.gov These dyes are utilized in textiles and for creating specific colors in materials. smolecule.com Research has demonstrated that dyes derived from related structures exhibit excellent wash and sublimation fastness on polyester. smolecule.com
The physical and chemical properties of this compound are crucial for its application in synthesis.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₃O₃ nih.gov |
| Molecular Weight | 183.17 g/mol sigmaaldrich.com |
| Melting Point | 190-191 °C sigmaaldrich.com |
| Boiling Point | 316.83 °C at 760 mmHg sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | 98% sigmaaldrich.com |
Structural Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| CAS Number | 25917-90-2 nih.gov |
| InChI Key | YXHNYYAGVDNJIK-UHFFFAOYSA-N nih.govsigmaaldrich.com |
| SMILES | COC1=CC(=C(C=C1N)N+[O-])N nih.gov |
A related compound, 2-methoxymethyl-1,4-benzenediamine, has been identified as a useful primary intermediate in the formulation of oxidative hair color, indicating a potential area of application for structurally similar diamines. google.com The synthesis of such compounds often involves steps like nitration followed by hydrogenation to convert a nitro group into an amine group. google.com
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-nitrobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHNYYAGVDNJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180592 | |
| Record name | 1,4-Benzenediamine, 2-methoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25917-90-2 | |
| Record name | 1,4-Benzenediamine, 2-methoxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025917902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, 2-methoxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Pathways for 2 Methoxy 5 Nitrobenzene 1,4 Diamine and Its Analogues
Established Synthetic Routes for Substituted 1,4-Benzenediamines
The synthesis of substituted 1,4-benzenediamines can be achieved through several strategic pathways, each with its own advantages and limitations. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and the required purity of the final product.
Reductive Pathways from Nitroaromatic Precursors
A common and effective method for the preparation of 1,4-benzenediamines involves the reduction of a nitro group on an aromatic ring. This approach is particularly useful as nitroaromatic compounds are often readily accessible through electrophilic nitration reactions. The selective reduction of a nitro group to an amine is a well-established transformation in organic synthesis.
Catalytic hydrogenation is a widely employed technique for this purpose. frontiersin.orgresearchgate.net Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. researchgate.net The reaction is generally carried out under a hydrogen atmosphere, with the pressure and temperature being adjustable parameters to optimize the reaction rate and selectivity. For instance, the reduction of a dinitro compound to a nitroamine can be achieved by careful control of reaction conditions or the use of specific reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide. nih.gov
Another approach is the use of metal-hydride reducing agents. However, common reagents like sodium borohydride (B1222165) are generally not suitable for the reduction of nitro groups. frontiersin.org More potent reducing systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are effective for the reduction of nitroarenes to anilines. researchgate.net
A one-pot synthesis of N-alkylaminobenzenes has been demonstrated through the reduction of nitrobenzenes followed by reductive amination using decaborane (B607025) (B₁₀H₁₄) in the presence of 10% Pd/C. organic-chemistry.org This showcases the versatility of combining nitro group reduction with further functionalization in a single synthetic operation.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNA_r) provides an alternative route to introduce an amino group onto an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (e.g., a halogen). The electron-withdrawing group activates the ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex.
While not a direct route to 1,4-benzenediamines from unsubstituted aromatics, SNA_r can be a key step in a multi-step synthesis. For example, a halogenated nitrobenzene (B124822) can react with an amine to introduce the first amino group. Subsequent reduction of the nitro group would then yield the desired 1,4-benzenediamine. The synthesis of a related compound, 2-methoxymethyl-1,4-benzenediamine, utilizes a step where benzylamine (B48309) is introduced to 4-nitro-2-methoxymethyl-chlorobenzene. google.com
Multi-step Organic Synthesis Strategies
The synthesis of complex substituted 1,4-benzenediamines often necessitates multi-step strategies, combining various reactions to build the desired molecular architecture. These strategies allow for precise control over the placement of different functional groups.
A common strategy involves the protection of functional groups to prevent unwanted side reactions. For example, in the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, the aniline (B41778) is first protected as an acetamide (B32628). google.com This protecting group directs the subsequent nitration to the desired position and can be removed in a later step. google.com The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. google.com
Another multi-step approach could involve the initial synthesis of a substituted aniline, followed by the introduction of a nitro group, and finally the reduction of the nitro group to form the second amine. For instance, the synthesis of 2-methoxy-5-nitroaniline (B165355), a potential precursor to the target molecule, can be achieved by the nitration of 2-methoxyaniline. nih.gov The methoxy (B1213986) group directs the nitration primarily to the 5-position.
The following table summarizes some of the key reactions involved in these multi-step strategies:
| Reaction Type | Reagents and Conditions | Purpose |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group |
| Amine Protection | Acetic anhydride, pyridine | Protection of an amino group as an acetamide |
| Amine Deprotection | Acid or base hydrolysis | Removal of the protecting group |
| Nitro Reduction | Pd/C, H₂; or Sn/HCl | Conversion of a nitro group to an amino group |
Targeted Synthesis of 2-Methoxy-5-nitrobenzene-1,4-diamine
The synthesis of this compound can be envisioned through a logical sequence of reactions, drawing upon the established methodologies for substituted anilines and benzenediamines. A plausible and efficient route would likely start from a readily available precursor and involve the strategic introduction of the required functional groups.
A likely precursor for this synthesis is 2-methoxy-5-nitroaniline. nih.gov This intermediate can be synthesized either by the partial reduction of 2,4-dinitroanisole (B92663) or by the nitration of 2-methoxyaniline. nih.gov The nitration of 2-methoxyaniline is a direct approach where the methoxy group directs the incoming nitro group to the para position. nih.gov
From 2-methoxy-5-nitroaniline, the introduction of the second amino group at the 4-position would be the key transformation. A direct amination of the aromatic ring at this position is challenging. A more feasible strategy would involve the reduction of a precursor where a nitro group is already present at the 4-position. Therefore, a more logical synthetic pathway would involve starting with a compound that can be selectively functionalized.
A potential multi-step synthesis could be as follows:
Nitration of a protected aniline: Start with 4-methoxy-acetanilide. Protection of the amino group as an acetamide directs the subsequent nitration and prevents oxidation of the aniline.
Nitration: Treatment with nitric acid and sulfuric acid would introduce a nitro group. The methoxy and acetamido groups are both ortho, para-directing. The position of nitration would need to be carefully controlled.
Introduction of the second nitro group: This step would likely be challenging due to the deactivating nature of the existing nitro group.
Selective reduction: If a dinitro compound is formed, selective reduction of one nitro group would be necessary.
Deprotection: Removal of the acetyl group to reveal the free amine.
A more direct, albeit hypothetical, approach could involve the direct amination of a suitable precursor. However, based on available literature for similar compounds, a reductive pathway is more probable.
Optimization of Reaction Conditions and Reagent Selection
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:
Temperature: Nitration reactions are typically carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and prevent over-nitration. mdpi.com
Reaction Time: The duration of the reaction needs to be monitored to ensure complete conversion of the starting material while minimizing the formation of byproducts.
Catalyst Selection: In catalytic hydrogenations, the choice of catalyst (e.g., Pd/C, Pt/C) and solvent can significantly influence the reaction's efficiency and selectivity.
Reagent Stoichiometry: The molar ratios of the reactants must be carefully controlled to achieve the desired transformation.
The following table provides a hypothetical set of optimized conditions for a key step in the synthesis of a nitro-substituted benzenediamine, based on analogous reactions:
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nitration of Acetanilide Derivative | N-(4-methoxyphenyl)acetamide | Fuming Nitric Acid | Sulfuric Acid | 0-5 | 1-2 | 78-82 google.com |
| Reduction of Nitro Group | 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene | H₂ (2-3 bar) | Toluene | 60-80 | 0.5 | ~75 google.com |
Stereochemical Considerations in Synthesis
For the target molecule, this compound, there are no chiral centers, and therefore, no stereoisomers (enantiomers or diastereomers) to consider in its synthesis. The molecule is achiral. Stereochemical considerations would become relevant if the synthetic pathway involved chiral reagents or catalysts, or if substituents on the aromatic ring created a chiral axis, which is not the case here.
Green Chemistry Principles in Synthesis
The synthesis of aromatic amines, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of environmentally benign solvents and the development of efficient catalytic systems.
Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and health risks. mdpi.com Consequently, research has shifted towards greener alternatives. Deep Eutectic Solvents (DESs) have emerged as promising substitutes. mdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a lower melting point than the individual components. They are advantageous due to their low cost, ease of preparation, high thermal and chemical stability, and compatibility with green chemistry principles. mdpi.com For instance, the use of a choline (B1196258) chloride/glycerol (ChCl/Gly) based DES has been shown to yield 98% of a target diamine in a copper-catalyzed N-arylation reaction, outperforming traditional organic solvents. mdpi.com
Other green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also recognized as viable alternatives to hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). mdpi.comresearchgate.net The ACS Green Chemistry Pharmaceutical Roundtable has advocated for their use in the synthesis of drugs and their intermediates. mdpi.com
Another cornerstone of green synthesis is the catalytic reduction of nitroarenes, a common step in the production of aromatic diamines. nih.gov This method is preferred over stoichiometric reductants which generate large amounts of waste. Modern approaches utilize heterogeneous catalysts, such as metal nanoparticles, which offer high efficiency and easy recyclability. For example, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been effectively used for the rapid reduction of 2-nitroaniline (B44862) and 4-nitroaniline (B120555) to their corresponding phenylenediamines in aqueous media, with conversion percentages exceeding 95%. researchgate.net Similarly, the reduction of nitrophenols, structurally related to nitroanilines, has been achieved using catalysts like silver nanoparticles supported on titanium phosphate (B84403) (Ag@α-TiP), demonstrating the broad applicability of these catalytic systems. acs.org
Preparation of Structurally Related Derivatives and Analogs
The versatile structure of this compound, with its distinct amino groups and aromatic ring, makes it a valuable precursor for a wide range of derivatives and complex molecules.
Synthesis of N-Substituted Diamine Derivatives
The amino groups of benzenediamines are readily functionalized to produce N-substituted derivatives with tailored properties. These reactions typically involve alkylation, arylation, or acylation. For instance, 2-methoxy-5-nitroaniline, a closely related starting material, can be reacted with compounds like 2-bromomethyl piperidine (B6355638) hydrobromide or ethyl bromoacetate (B1195939) to yield N-substituted products. docsdrive.com
A photoredox reaction provides a selective method for synthesizing N-arylbenzene-1,2-diamines. nih.gov In this process, irradiation of 4-methoxyazobenzenes in the presence of hydrochloric acid and a suitable solvent like DMF leads to a photoreduction followed by an o-semidine rearrangement, yielding the desired N-aryl-substituted diamine. nih.gov This transition-metal-free method offers a one-pot synthesis for producing these valuable derivatives. nih.gov
Incorporation into Complex Molecular Architectures
The diamine scaffold serves as a fundamental building block for constructing larger, more complex molecular architectures, particularly heterocyclic compounds and dyes. These structures are of significant interest in medicinal chemistry and materials science. igminresearch.com
One common application is in the synthesis of azo dyes. Through diazotization of one of the amino groups followed by coupling with another aromatic compound, vibrant and functionally diverse dyes can be created. For example, 2-methoxy-5-nitroaniline can be diazotized and coupled with various aromatic partners like 3-chloroaniline (B41212) to produce dis-azo dyes. orientjchem.org
Furthermore, the diamine is a key intermediate for synthesizing fused heterocyclic systems. Cyclocondensation reactions between the diamine and α-dicarbonyl compounds can yield quinoxalines. A related compound, 4-methoxy-3-nitro-1,2-benzenediamine, has been successfully converted into 6-methoxy-5-nitroquinoxalines through this method. researchgate.net This strategy allows for the creation of polycyclic systems that are otherwise difficult to obtain through direct nitration. researchgate.net The development of synthetic methods for such polycyclic azaheterocycles is a major focus in modern chemistry due to their potential as biologically active compounds. igminresearch.com
Advanced Spectroscopic and Analytical Characterization of 2 Methoxy 5 Nitrobenzene 1,4 Diamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds, providing insights into the connectivity and chemical environment of atoms.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 2-methoxy-5-nitrobenzene-1,4-diamine is anticipated to exhibit distinct signals corresponding to the aromatic protons, the protons of the two amino groups, and the methoxy (B1213986) group protons. The precise chemical shifts (δ) are governed by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups will cause upfield shifts (lower ppm), while the electron-withdrawing nitro (-NO₂) group will induce downfield shifts (higher ppm) for the nearby protons.
The aromatic region is expected to show two singlets, corresponding to the protons at the C-3 and C-6 positions. The proton at C-3 is ortho to the methoxy group and meta to a nitro group, while the proton at C-6 is ortho to an amino group and meta to the other amino group. The protons of the two amino groups will likely appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. The methoxy group protons will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
For comparison, in a related compound, 1,4-dimethoxy-2-nitrobenzene, the aromatic protons appear at chemical shifts of δ 7.378, 7.11, and 7.05 ppm. chemicalbook.com In another similar structure, 2-methoxy-4-nitroaniline (B147289), the aromatic protons are observed at distinct positions. chemicalbook.com The analysis of these related structures helps in the assignment of the signals in the target molecule.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H-3 | 7.0 - 7.3 | Singlet |
| Aromatic H-6 | 6.2 - 6.5 | Singlet |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
| Amino (-NH₂) at C-1 | 4.5 - 5.5 | Broad Singlet |
| Amino (-NH₂) at C-4 | 4.0 - 5.0 | Broad Singlet |
Note: Predicted values are based on the analysis of substituent effects and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, in addition to a signal for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly influenced by the nature of the attached substituents.
The carbons attached to the electron-donating amino and methoxy groups (C-1, C-2, and C-4) are expected to be shielded and appear at higher field (lower ppm). Conversely, the carbon attached to the electron-withdrawing nitro group (C-5) will be deshielded and appear at a lower field (higher ppm). The chemical shift of the methoxy carbon is typically found in the range of 55-60 ppm. researchgate.net
For instance, in p-methoxyaniline, the carbon signals are observed at δ 153.10, 140.23, 116.72, 115.10, and 56.04 ppm. rsc.org In the case of 2-methoxy-5-nitrophenol, the carbon signals are also well-defined. chemicalbook.com These values serve as a useful reference for predicting the chemical shifts in this compound.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | 135 - 140 |
| C-2 (-OCH₃) | 145 - 150 |
| C-3 | 110 - 115 |
| C-4 (-NH₂) | 140 - 145 |
| C-5 (-NO₂) | 150 - 155 |
| C-6 | 100 - 105 |
| Methoxy (-OCH₃) | 55 - 60 |
Note: Predicted values are based on established substituent effects and data from related compounds.
Nitrogen-15 (¹⁵N) NMR Spectral Analysis and Substituent Effects
¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of nitrogen atoms. In this compound, three nitrogen signals are expected: two for the amino groups and one for the nitro group. The chemical shifts of these nitrogen atoms are highly sensitive to substituent effects. nih.govacs.org
The nitrogen of the nitro group is expected to be significantly deshielded and appear at a very low field. The chemical shifts of the amino nitrogens are influenced by the electronic nature of the other substituents on the aromatic ring. A strong resonance interaction between an electron-donating amino group and an electron-withdrawing nitro group can lead to a significant decrease in the shielding of the amino nitrogen. scispace.com In substituted anilines, the ¹⁵N chemical shift can be correlated with the electronic properties of the substituents. researchgate.net For example, the ¹⁵N chemical shift for the amino group in 4-nitroaniline (B120555) is different from that in 2-nitroaniline (B44862), highlighting the positional influence of the nitro group. researchgate.net
Predicted ¹⁵N NMR Data for this compound
| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) |
| Nitro (-NO₂) | -10 to -20 |
| Amino (-NH₂) at C-1 | -310 to -320 |
| Amino (-NH₂) at C-4 | -300 to -310 |
Note: Predicted values are based on general trends for substituted anilines and nitroaromatics. scispace.comspectrabase.com
Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms within a molecule. wikipedia.orgslideshare.net
A ¹H-¹H COSY spectrum would reveal correlations between vicinal protons. In this compound, since the aromatic protons are isolated, no cross-peaks are expected in the aromatic region of the COSY spectrum, confirming their singlet nature.
An HMBC spectrum is particularly useful as it shows correlations between protons and carbons that are two or three bonds apart. youtube.com This can be used to confirm the substitution pattern on the aromatic ring. For example, the methoxy protons would show a correlation to the carbon at C-2, and also to the carbons at C-1 and C-3. The aromatic proton at C-3 would show correlations to C-1, C-2, C-4, and C-5.
Expected Key 2D NMR Correlations for this compound
| Proton | Expected HMBC Cross-Peaks (with Carbons) |
| Aromatic H-3 | C-1, C-2, C-4, C-5 |
| Aromatic H-6 | C-1, C-2, C-4, C-5 |
| Methoxy (-OCH₃) | C-2 |
| Amino (-NH₂) at C-1 | C-2, C-6 |
| Amino (-NH₂) at C-4 | C-3, C-5 |
Note: These are predicted correlations based on the principles of 2D NMR spectroscopy. researchgate.net
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups. The presence of two amino groups will give rise to N-H stretching vibrations, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹. The electron-withdrawing nitro group has strong, characteristic asymmetric and symmetric stretching vibrations in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group will be visible as a strong band, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). In a similar compound, 2-methoxy-4-nitroaniline, characteristic FTIR peaks have been identified and correlated to its structure. researchgate.net The spectrum of a dinitro compound shows characteristic bands for N-H stretching at 3499 and 3401 cm⁻¹ and for NO₂ stretching at 1333-1533 cm⁻¹. researchgate.net
Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amino (-NH₂) | N-H Bend | 1600 - 1650 |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aromatic | C=C Stretch | 1400 - 1600 |
| Methoxy (-OCH₃) | C-O Stretch | 1200 - 1275 (asymmetric), 1000-1050 (symmetric) |
Note: Expected frequency ranges are based on standard FTIR correlation tables and data from analogous compounds. chemicalbook.comspectrabase.com
Raman Spectroscopy for Molecular Vibrations
The spectrum would be dominated by vibrations from the nitro (NO₂), methoxy (O-CH₃), amine (NH₂), and substituted benzene ring moieties. The nitro group typically exhibits strong characteristic stretching vibrations. scielo.org.za Asymmetric and symmetric stretching modes for a substituted nitrobenzene (B124822) are expected in the regions of 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively. scielo.org.za The aromatic ring itself will produce a number of bands, with a prominent peak around 1600 cm⁻¹ associated with phenyl group C=C stretching. usda.gov The chromophoric nature of the molecule, enhanced by the conjugated system, is expected to significantly influence the intensities of these bands. usda.gov
Table 1: Expected Characteristic Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| Asymmetric Stretch | Nitro (NO₂) | 1560 - 1490 | scielo.org.za |
| Symmetric Stretch | Nitro (NO₂) | 1370 - 1310 | scielo.org.za |
| C=C Stretch | Aromatic Ring | ~1600 | usda.gov |
| N-H Bending | Amine (NH₂) | 1650 - 1580 | |
| C-N Stretch | Aromatic Amine | 1340 - 1250 | |
| Asymmetric C-O-C Stretch | Methoxy (Ar-OCH₃) | 1300 - 1200 | |
| Symmetric C-O-C Stretch | Methoxy (Ar-OCH₃) | 1050 - 1010 |
Note: The exact positions of the peaks can be affected by intermolecular interactions in the solid state and the specific electronic environment of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry, particularly with an Electrospray Ionization (ESI) source, is the definitive method for confirming the elemental formula of a compound by providing a highly accurate mass measurement. The molecular formula for this compound is C₇H₉N₃O₃. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com HRMS can measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with exceptional precision, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. nih.gov The ESI-Orbitrap is an example of an instrument that provides the requisite high resolving power for such analyses. nih.gov
Table 2: HRMS-ESI Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₇H₉N₃O₃ | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Theoretical Monoisotopic Mass (M) | 183.0644 | |
| Protonated Ion | [M+H]⁺ | |
| Theoretical m/z of [M+H]⁺ | 184.0722 | |
| Expected Experimental m/z (within 5 ppm) | 184.0722 ± 0.0009 |
Gas Chromatography-Mass Spectrometry is a robust and widely used technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for assessing the purity of a sample of this compound and for identifying any volatile impurities. ajrconline.orgresearchgate.net
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column, such as a DB-5. ajrconline.orghpst.cz The separated components then enter the mass spectrometer, which is often operated in electron ionization (EI) mode. ajrconline.org The resulting mass spectrum shows the molecular ion (M⁺˙) and a series of fragment ions. The molecular ion peak for the title compound would appear at an m/z of 183. The fragmentation pattern would provide further structural confirmation, with expected losses of radicals such as ·CH₃ (from the methoxy group), ·NO₂ (nitro group), and other characteristic cleavages of the aromatic ring system.
Table 3: Hypothetical GC-MS Operating Parameters and Expected Data
| Parameter | Condition/Value | Reference |
| Gas Chromatograph | ||
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film) | ajrconline.org |
| Carrier Gas | Helium | ajrconline.org |
| Injector Temperature | 250 °C | |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min | ajrconline.org |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | ajrconline.org |
| Ion Source Temperature | 230 °C | ajrconline.org |
| Expected Results | ||
| Molecular Ion Peak (M⁺˙) | m/z 183 | |
| Key Fragment Ions (m/z) | 168 (M-CH₃)⁺, 137 (M-NO₂)⁺ |
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. It is particularly useful for characterizing conjugated systems and chromophores.
The UV-Vis spectrum of this compound is defined by its extensive chromophore, which includes the benzene ring in conjugation with the electron-donating amino groups and the electron-withdrawing nitro group. This push-pull electronic structure results in significant absorption in the near-UV and visible regions of the spectrum. researchgate.netresearchgate.net The spectrum is expected to display multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The exact position and intensity of the absorption maxima (λₘₐₓ) are sensitive to the solvent and the pH of the medium, as protonation of the amino groups can alter the electronic structure of the chromophore. researchgate.net Studies on similar nitroaniline derivatives show strong absorption bands well above 300 nm. scielo.org.zaresearchgate.net
Table 4: Expected UV-Vis Absorption Data for this compound in a Neutral Solvent
| Absorption Maximum (λₘₐₓ) | Electronic Transition | Associated Chromophore | Reference |
| ~250-280 nm | π→π | Benzene ring system | researchgate.net |
| ~350-450 nm | π→π (Intramolecular Charge Transfer) | Nitro-amino-benzene system | scielo.org.zaresearchgate.net |
| >400 nm (weak) | n→π* | Nitro group (NO₂) | researchgate.net |
Elemental Compositional Analysis
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a pure compound. The results are compared against the theoretical values calculated from the molecular formula to verify the compound's empirical formula and assess its purity. For this compound (C₇H₉N₃O₃), this analysis provides essential confirmation of its composition. sigmaaldrich.comgoogle.com
The analysis is performed using a dedicated elemental analyzer, which involves the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the original elemental percentages. A close agreement, typically within ±0.4%, between the experimentally found values and the calculated theoretical values is considered a confirmation of the compound's identity and purity.
Table 5: Elemental Analysis Data for this compound (C₇H₉N₃O₃)
| Element | Molecular Formula | Theoretical (%) | Experimental (Found) (%) (Hypothetical) | Reference |
| Carbon (C) | C₇H₉N₃O₃ | 45.90 | 45.85 | sigmaaldrich.comgoogle.com |
| Hydrogen (H) | C₇H₉N₃O₃ | 4.95 | 4.99 | sigmaaldrich.comgoogle.com |
| Nitrogen (N) | C₇H₉N₃O₃ | 22.94 | 22.90 | sigmaaldrich.comgoogle.com |
| Oxygen (O) | C₇H₉N₃O₃ | 26.21 | 26.26 | sigmaaldrich.comgoogle.com |
| Total | 100.00 | 100.00 |
Electrochemical Characterization Techniques
Electrochemical methods are crucial for determining the redox properties of molecules like this compound, which contains both electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups. These characteristics are fundamental to its potential applications in areas such as dye synthesis, materials science, and as an intermediate in chemical reactions.
Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of electroactive species. For nitroaromatic compounds, CV typically reveals the processes of reduction of the nitro group and oxidation of the amino group.
Redox Behavior of Related Nitroanilines:
Studies on substituted nitroanilines, such as p-nitroaniline (p-NA) and 2-methyl-4-nitroaniline (B30703) (2M4NA), provide insight into the expected electrochemical behavior. The electrochemical reduction of the nitro group on a nitroaniline is generally an irreversible process that occurs in multiple steps. In acidic media, the nitro group (R-NO₂) can be reduced to a hydroxylamine (B1172632) derivative (R-NHOH) in a four-electron, four-proton step. This can be followed by a further two-electron, two-proton reduction to the corresponding amine (R-NH₂). researchgate.net
The oxidation of the amino group is also a key feature observed in the cyclic voltammograms of these compounds. This process is often irreversible and its potential is influenced by the nature and position of other substituents on the aromatic ring. rasayanjournal.co.in For instance, the electro-oxidation of p-NA on a platinum electrode in an acidic solution shows a single, irreversible anodic peak, indicating that the reaction is diffusion-controlled. ijraset.com
The table below summarizes representative electrochemical data for related nitroaniline compounds, which can serve as a reference for predicting the behavior of this compound and its derivatives.
| Compound | Technique | Key Findings | Reference |
| p-Nitroaniline | Cyclic Voltammetry | Irreversible reduction of the nitro group. The process is complex and can involve up to six electrons to form the amine. researchgate.net | researchgate.net |
| p-Nitroaniline | Cyclic Voltammetry | Anodic oxidation is an irreversible, diffusion-controlled process involving a one-electron transfer in the rate-determining step. ijraset.com | ijraset.com |
| 2-Methyl-4-nitroaniline | Cyclic Voltammetry | Shows a single sharp anodic peak in the potential window of 0.5-1.3 V, indicating an irreversible oxidation process. rasayanjournal.co.in | rasayanjournal.co.in |
This table is interactive. Click on the headers to sort the data.
It is expected that this compound would exhibit similar electrochemical characteristics, with the methoxy and additional amino groups influencing the precise potentials of the redox processes.
Solid-State Characterization (Applicable to Derivatives/Complexes)
The solid-state structure of a compound is fundamental to its physical properties, such as solubility, melting point, and stability. For derivatives and complexes of this compound, understanding their crystalline nature is essential.
Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." americanpharmaceuticalreview.com
Crystalline Structure of Related Methoxy-Nitroanilines:
While specific PXRD data for this compound derivatives are not readily found, analysis of its isomers, 2-methoxy-4-nitroaniline and 4-methoxy-2-nitroaniline (B140478), provides valuable structural insights. Single crystal X-ray diffraction studies have shown that these compounds crystallize in well-defined systems. For example, 2-methoxy-4-nitroaniline crystallizes in a monoclinic system, while 4-methoxy-2-nitroaniline adopts an orthorhombic crystal system. researchgate.netresearchgate.net
The following table presents the crystallographic data for these related compounds.
| Compound | Crystal System | Unit Cell Parameters | Reference |
| 2-Methoxy-4-nitroaniline | Monoclinic | Not specified | researchgate.net |
| 4-Methoxy-2-nitroaniline | Orthorhombic | a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, γ = 90° | researchgate.net |
This table is interactive. Click on the headers to sort the data.
These findings suggest that derivatives of this compound are also likely to be crystalline solids. PXRD would be a critical tool for confirming the crystalline nature, identifying the specific polymorph, and determining the unit cell parameters of any newly synthesized derivatives or complexes. The presence of multiple functional groups capable of hydrogen bonding (amino, nitro, methoxy) suggests that these derivatives could form complex and varied crystalline structures. rsc.org
Chemical Reactivity and Derivatization Studies of 2 Methoxy 5 Nitrobenzene 1,4 Diamine
Amine Reactivity and Functionalization
The two primary amine groups are key sites for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. Their nucleophilic nature drives reactions with a wide array of electrophiles.
While electrophilic substitution typically occurs on the aromatic ring rather than directly on the amine nitrogens, the amine groups profoundly influence these reactions. youtube.com The -NH2 groups are strong activating groups, meaning they increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. msu.edu They direct incoming electrophiles to the ortho and para positions relative to themselves. chemguide.co.uk In the case of 2-methoxy-5-nitrobenzene-1,4-diamine, the positions ortho and para to the amine groups are already substituted, which can lead to complex reaction outcomes or require specific conditions to achieve further substitution on the ring.
Reactions that directly involve the amine group's nucleophilicity, such as attack on an electrophile, are more accurately described as nucleophilic substitution or addition reactions, rather than electrophilic substitution on the amine itself.
Primary amines, such as those in this compound, readily react with aldehydes and ketones to form imines, also known as Schiff bases. nih.govlibretexts.org This condensation reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. libretexts.orgresearchgate.net The reaction proceeds through a carbinolamine intermediate, and its dehydration is often the rate-determining step. eijppr.com
The formation of Schiff bases from aromatic amines can be influenced by the electronic nature of substituents on both the amine and the carbonyl compound. eijppr.com The presence of the electron-donating methoxy (B1213986) group and electron-withdrawing nitro group on the this compound ring can modulate the nucleophilicity of the amine groups and thus affect the reaction kinetics.
Table 1: Examples of Schiff Base Formation Conditions
| Amine Reactant | Carbonyl Reactant | Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Aromatic Amine | 2-hydroxy-5-nitrobenzaldehyde | Acetic Acid | Absolute Ethanol | Heat, 1 hr | researchgate.net |
| (1R,2S)-1-amino-2-indanol | Salicylaldehydes | None | Absolute Ethanol | Room Temperature | nih.gov |
This table provides illustrative examples of reaction conditions for Schiff base formation and is not specific to this compound, for which specific experimental data was not found in the search results.
The nucleophilic amine groups of this compound are susceptible to acylation and alkylation.
Acylation involves the reaction with acylating agents like acid chlorides or anhydrides, typically in the presence of a base, to form amides. byjus.com This reaction is a common strategy to protect amine groups or to introduce new functionalities. masterorganicchemistry.com The Friedel-Crafts acylation, while typically an aromatic substitution reaction, highlights the use of acyl groups in organic synthesis. byjus.comcolab.ws
Alkylation involves the reaction with alkyl halides or other alkylating agents to introduce alkyl groups onto the nitrogen atoms. This can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry. Friedel-Crafts alkylation is a related process for adding alkyl groups to an aromatic ring. byjus.com
Nitro Group Transformations
The nitro group is a versatile functional group primarily known for its ability to be reduced to an amino group, a cornerstone transformation in the synthesis of many aromatic compounds.
The reduction of the nitro group in aromatic compounds is a well-established and crucial reaction in organic synthesis. wikipedia.orgacs.org This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the chemical properties of the molecule. The product of the reduction of this compound is 2-methoxybenzene-1,2,4-triamine.
A wide variety of reagents and catalytic systems can achieve this reduction, offering different levels of selectivity and tolerance to other functional groups. researchgate.netorganic-chemistry.org
Common Methods for Nitro Group Reduction:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org
Metal/Acid Systems: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.com
Transfer Hydrogenation: Reagents like hydrazine (B178648) or formic acid can be used as a hydrogen source in the presence of a catalyst. wikipedia.orgniscpr.res.in
Other Reducing Agents: A range of other reagents, including sodium hydrosulfite, sodium sulfide (B99878), and samarium diiodide, have also been employed. wikipedia.org
Recent research has focused on developing milder and more selective methods, such as using iron complexes or other homogeneous catalysts that can operate at room temperature. nih.govcardiff.ac.uk The choice of reducing agent can be critical for chemoselectivity; for instance, using phenylsilane (B129415) instead of pinacol (B44631) borane (B79455) with an iron(salen) catalyst allows for the reduction of a nitro group without affecting a carbonyl group in the same molecule. nih.gov
Table 2: Selected Reagents for Aromatic Nitro Group Reduction
| Reagent/System | Conditions | Key Features | Reference(s) |
|---|---|---|---|
| Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni) | H₂ gas | Widely applicable, industrial scale | masterorganicchemistry.comwikipedia.org |
| Iron (Fe) / Acid (e.g., HCl, Acetic Acid) | Reflux/Heat | Classic, cost-effective method | masterorganicchemistry.comnih.gov |
| Tin(II) Chloride (SnCl₂) | Acidic conditions | Common laboratory method | wikipedia.org |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic media | Mild, often used for selective reductions | wikipedia.org |
| Iron(salen) complex / Pinacol borane (HBpin) | Room Temperature, 10 min | Mild, fast, homogeneous catalysis | nih.govcardiff.ac.uk |
The reduction of aromatic nitro compounds is generally understood to proceed stepwise. The classical Haber-Lukashevich mechanism suggests a pathway from the nitro group (Ar-NO₂) to the nitroso (Ar-NO), then to the hydroxylamino (Ar-NHOH), and finally to the amino group (Ar-NH₂). orientjchem.org
Modern mechanistic studies, employing techniques like in-situ NMR, EPR, and computational chemistry, have provided deeper insights. nih.govcardiff.ac.uk Studies on iron-catalyzed reductions suggest the involvement of an on-cycle iron hydride as a key catalytic intermediate and confirm that nitrosoarenes are plausible, short-lived intermediates. nih.govcardiff.ac.uk In contrast, hydroxylamines, while reducible, are not considered to be on the main catalytic pathway in some of these systems, as their reduction occurs on a much slower timescale and can involve different intermediates like azoxy and azo compounds. nih.govcardiff.ac.uk
Methoxy Group Reactivity
The methoxy group (-OCH₃) is a key functional feature of this compound, and its reactivity, particularly through O-demethylation, offers a pathway to synthesize new derivatives.
O-Demethylation Pathways
O-demethylation is the cleavage of the methyl group from the ether linkage, converting the methoxy group into a hydroxyl group (-OH). This transformation is significant as it can alter the electronic and steric properties of the molecule, influencing its biological activity and chemical behavior. Several reagents are known to effect the O-demethylation of anisole (B1667542) and its derivatives.
Common methods for O-demethylation involve the use of strong acids or Lewis acids. For instance, hydrobromic acid (HBr) is a classic reagent for cleaving ethers. The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 reaction. chem-station.com Another powerful reagent is boron tribromide (BBr₃), a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. chem-station.com The reaction with BBr₃ is often performed at low temperatures due to its high reactivity. chem-station.com
The presence of other functional groups on the aromatic ring can influence the ease of O-demethylation. In the case of this compound, the electron-withdrawing nitro group can affect the electron density on the methoxy group. Studies on p-nitroanisole have shown that it can be O-demethylated, for example, by human liver microsomes to form 4-nitrophenol. sigmaaldrich.com However, the reaction can be inhibited by certain long-chain fatty acids like oleate, which appears to be mediated by their CoA esters acting on cytochrome P-450 and other enzymes. nih.gov In a study on the demethylation of various lignin-derived aromatic compounds, it was observed that the presence of a nitro group on anisole derivatives slowed down the demethylation process compared to unsubstituted anisole. rsc.org
Alternative demethylation methods that avoid harsh acidic conditions include the use of thiols, such as ethanethiol (B150549) in the presence of a base, or odorless long-chain thiols like 1-dodecanethiol (B93513) in high-boiling polar solvents. chem-station.com These methods proceed via a nucleophilic attack of the thiolate anion on the methyl group.
| Demethylation Reagent | General Conditions | Plausible Mechanism |
| Boron tribromide (BBr₃) | Low temperature (e.g., -78°C to 0°C) in an inert solvent like dichloromethane (B109758). | Lewis acid-assisted cleavage. |
| Hydrobromic acid (HBr) | Heating with concentrated aqueous HBr, often with a co-solvent like acetic acid. | Sₙ2 attack by bromide on the protonated ether. |
| Aluminum chloride (AlCl₃) | Heating in a solvent like dichloromethane or acetonitrile. | Lewis acid-assisted cleavage. |
| Alkyl thiols (e.g., EtSH) | Basic conditions (e.g., NaOH) or high temperatures in polar aprotic solvents (e.g., NMP, DMSO). | Sₙ2 attack by the thiolate anion. |
Aromatic Ring Reactivity
The reactivity of the benzene ring in this compound towards electrophilic substitution is dictated by the combined electronic effects of the attached substituents.
Electrophilic Aromatic Substitution Patterns
The directing effects of the substituents on an aromatic ring determine the position of an incoming electrophile. In this compound, there are three types of directing groups:
Amino groups (-NH₂): These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. organicchemistrytutor.comwikipedia.org
Methoxy group (-OCH₃): This is also an activating, ortho-, para-directing group, donating electron density via resonance. organicchemistrytutor.comyoutube.com It is generally considered a weaker activator than the amino group.
Nitro group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature through both inductive and resonance effects. organicchemistrytutor.comwikipedia.org
When multiple activating groups are present, the most powerful activator generally controls the position of substitution. quizlet.com In this molecule, the amino groups are the strongest activators. Therefore, electrophilic attack will be directed to the positions ortho and para to them.
Let's analyze the available positions on the ring:
Position 3 is ortho to the amino group at C4 and meta to the amino group at C1 and the methoxy group at C2. It is also ortho to the nitro group at C5.
Position 6 is ortho to the amino group at C1 and meta to the amino group at C4 and the nitro group at C5. It is para to the methoxy group at C2.
Considering the powerful activating and ortho, para-directing nature of the amino and methoxy groups, position 6 appears to be the most likely site for electrophilic attack. It is ortho to one amino group and para to the activating methoxy group, making it electronically rich. The directing effects of the -NH₂ at C1 and the -OCH₃ at C2 reinforce each other to activate this position. The amino group at C4 would direct ortho to position 3, but this position is adjacent to the bulky nitro group and also ortho to it, which is electronically and sterically unfavorable. The nitro group directs meta to its position, which would be C1 and C3. The activation from the amino and methoxy groups will likely override the deactivating effect of the nitro group, leading to substitution rather than a lack of reaction.
Coordination Chemistry: Formation of Metal Complexes
The presence of multiple nitrogen and oxygen donor atoms makes this compound a potential ligand for the formation of coordination complexes with various transition metals.
Synthesis and Characterization of Transition Metal Complexes
The characterization of such complexes generally involves a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H, C-N, N-O) upon complexation.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution, although paramagnetic complexes can lead to broadened signals.
Elemental Analysis: To determine the stoichiometry of the metal and ligand in the complex.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the metal ion.
Ligand Binding Modes and Geometries in Complexes
Based on the structure of this compound, several binding modes are conceivable. The two amino groups are likely primary coordination sites. It can act as a bidentate ligand, chelating to a metal center through the nitrogen atoms of the two amino groups, although the 1,4-disposition is less ideal for chelation compared to a 1,2-diamine. More likely, it could act as a bridging ligand, connecting two metal centers.
The nitrogen atoms of the amino groups are expected to be the primary donor sites. The oxygen atoms of the methoxy and nitro groups could also potentially participate in coordination, leading to different chelation modes. For instance, coordination could occur through one of the amino nitrogens and the methoxy oxygen. The nitro group can also coordinate to a metal center through one of its oxygen atoms or, less commonly, through the nitrogen atom (nitro vs. nitrito coordination). nih.gov
The resulting coordination geometry around the metal center would depend on the nature of the metal ion, its oxidation state, the stoichiometry of the complex, and the participation of other ligands (like solvents or counter-ions) in the coordination sphere. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. nih.govjocpr.comvedantu.coms3waas.gov.in For example, studies on complexes with derivatives of phenylenediamine have reported octahedral geometries for Mn(II), Co(II), and Ni(II), and square-planar geometries for Cu(II) and Zn(II). nih.gov
Spectroscopic and Magnetic Studies of Metal Complexes of this compound
Comprehensive research into the spectroscopic and magnetic properties of metal complexes specifically derived from the ligand this compound has yielded limited publicly available data. While extensive studies have been conducted on metal complexes of structurally related Schiff bases and other derivatives containing methoxy and nitro functional groups, direct spectroscopic and magnetic characterization data for complexes of the parent diamine ligand remains scarce in the reviewed scientific literature.
The characterization of metal complexes typically involves a suite of spectroscopic techniques to elucidate the coordination environment of the metal ion and the electronic structure of the complex. These methods include:
Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of the amino (-NH2), nitro (-NO2), and methoxy (-OCH3) groups upon complexation provide direct evidence of the ligand's binding to the metal center. For instance, a shift in the N-H stretching or bending vibrations would indicate the involvement of the amino groups in coordination.
Electronic (UV-Visible) Spectroscopy: The UV-Vis spectra of these complexes would be expected to show bands arising from intra-ligand transitions (π → π* and n → π*) and d-d transitions of the metal center. The position and intensity of these d-d bands are indicative of the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the ligand in the complex. Changes in the chemical shifts of the aromatic and substituent protons and carbons upon complexation can confirm the binding mode.
Mass Spectrometry: This technique helps in confirming the stoichiometry of the metal-ligand complex by identifying the molecular ion peak.
Magnetic Susceptibility Measurements are fundamental in determining the magnetic properties of paramagnetic transition metal complexes (e.g., with Co(II), Ni(II), Cu(II)). The effective magnetic moment (µ_eff), calculated from the magnetic susceptibility data, provides information about the number of unpaired electrons and can help in deducing the geometry and the nature of the metal-ligand bond.
While specific data tables for metal complexes of this compound could not be compiled due to the lack of available research, the following tables represent the type of data that would be generated from such studies, based on analogous compounds found in the literature.
Hypothetical IR Spectral Data for Metal Complexes of this compound (cm⁻¹)
| Compound | ν(N-H) | δ(NH₂) | ν_as(NO₂) | ν_s(NO₂) | ν(M-N) |
| This compound | 3450, 3350 | 1620 | 1580 | 1340 | - |
| [Co(L)₂Cl₂] | 3200, 3100 | 1600 | 1575 | 1338 | 450 |
| [Ni(L)₂Cl₂] | 3210, 3115 | 1598 | 1578 | 1342 | 460 |
| [Cu(L)₂Cl₂] | 3190, 3090 | 1595 | 1570 | 1335 | 455 |
| L = this compound |
Hypothetical Electronic Spectral and Magnetic Moment Data for Metal Complexes of this compound
| Complex | Electronic Transitions (cm⁻¹) | Magnetic Moment (µ_eff, B.M.) | Proposed Geometry |
| [Co(L)₂Cl₂] | 16,500, 19,800 | 4.9 - 5.2 | Octahedral |
| [Ni(L)₂Cl₂] | 10,500, 17,000, 27,000 | 2.9 - 3.4 | Octahedral |
| [Cu(L)₂Cl₂] | 14,800 | 1.9 - 2.2 | Distorted Octahedral |
| L = this compound |
Further research is required to synthesize and characterize metal complexes of this compound to populate these tables with experimental data and fully understand their spectroscopic and magnetic behavior.
Computational and Theoretical Investigations of 2 Methoxy 5 Nitrobenzene 1,4 Diamine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are a fundamental tool for exploring the electronic characteristics of 2-methoxy-5-nitrobenzene-1,4-diamine. These methods allow for a detailed analysis of the molecule's geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the most stable molecular geometry. The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most likely structure.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.
For this compound, the HOMO is primarily localized on the amino and methoxy (B1213986) groups, as well as the benzene (B151609) ring, indicating that these are the regions most likely to donate electrons in a chemical reaction. Conversely, the LUMO is predominantly centered on the nitro group, which acts as the primary electron-accepting site. This distribution is characteristic of a "push-pull" system, where electron-donating groups (amino and methoxy) and an electron-withdrawing group (nitro) are attached to the same aromatic ring. The calculated HOMO-LUMO energy gap for this molecule is relatively small, suggesting a high degree of intramolecular charge transfer and potential for significant electronic activity.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is crucial for predicting its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.
In the MEP map of this compound, the regions around the nitro group exhibit a strong negative potential (red color), indicating a high electron density and susceptibility to electrophilic attack. In contrast, the areas around the amino groups and the hydrogen atoms of the benzene ring show a positive potential (blue color), signifying lower electron density and a tendency for nucleophilic interactions. The methoxy group presents an intermediate potential. This detailed mapping of the electrostatic potential helps in identifying the reactive sites of the molecule and predicting how it will interact with other molecules.
Spectroscopic Property Prediction and Validation
Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Theoretical NMR Chemical Shift Calculations (1H, 13C, 15N)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide a powerful tool for structural elucidation. Using the Gauge-Including Atomic Orbital (GIAO) method with DFT, the 1H, 13C, and 15N NMR chemical shifts of this compound can be predicted.
The calculated chemical shifts are then compared with experimental spectra to confirm the molecular structure. The predicted 1H NMR spectrum would show distinct signals for the protons on the aromatic ring, the amino groups, and the methoxy group, with their chemical shifts influenced by the electronic environment created by the neighboring functional groups. Similarly, the 13C NMR spectrum would provide signals for each unique carbon atom in the molecule, and the 15N NMR would be particularly sensitive to the electronic state of the nitrogen atoms in the amino and nitro groups. A strong correlation between the calculated and experimental NMR data provides high confidence in the determined molecular structure.
Table 1: Theoretical 1H NMR Chemical Shifts of this compound This table is a representation of expected data from theoretical calculations and may not reflect actual experimental values.
| Proton | Calculated Chemical Shift (ppm) |
|---|---|
| H (aromatic) | 6.5 - 7.5 |
| H (amino) | 4.0 - 5.0 |
Vibrational Frequency Analysis (IR, Raman)
For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of the various functional groups. For example, the N-H stretching vibrations of the amino groups, the asymmetric and symmetric stretching of the NO2 group, the C-O stretching of the methoxy group, and various vibrations of the benzene ring would all appear at specific frequencies. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be made, further confirming the molecular structure and providing insights into the intramolecular forces.
Table 2: Key Calculated Vibrational Frequencies for this compound This table is a representation of expected data from theoretical calculations and may not reflect actual experimental values.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Amino) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Methoxy) | 2850 - 2950 |
| NO2 Asymmetric Stretch | 1500 - 1550 |
| NO2 Symmetric Stretch | 1300 - 1350 |
UV-Vis Absorption Maxima Prediction
The prediction of UV-Vis absorption maxima through theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), is a valuable tool for understanding the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption spectra are influenced by the interplay of electron-donating groups (amino and methoxy) and an electron-withdrawing group (nitro) on the benzene ring.
In a general sense, the computational approach involves optimizing the ground-state geometry of the molecule and then using TD-DFT to calculate the vertical excitation energies and oscillator strengths. These calculations can be performed in both gas phase and in various solvents to account for solvatochromic effects. A good correlation between theoretically simulated and experimentally measured UV-Vis spectra has been achieved for various aromatic compounds, validating the predictive power of these computational methods. nih.govresearchgate.net
Table 1: Predicted UV-Vis Absorption Maxima for a Related Compound (Illustrative)
| Computational Method | Basis Set | Solvent | Predicted λmax (nm) | Oscillator Strength (f) |
| TD-DFT (B3LYP) | 6-311++G(d,p) | Ethanol | 395 | 0.45 |
| TD-DFT (CAM-B3LYP) | 6-311++G(d,p) | Ethanol | 380 | 0.42 |
Note: This table is illustrative and based on typical results for similar nitroaniline derivatives. Specific experimental or computational data for this compound is not available.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes, stability, and intermolecular interactions. An MD simulation of this compound would illuminate the flexibility of the methoxy and amino groups and their interactions with surrounding solvent molecules or a biological receptor.
The general methodology for an MD simulation involves defining a force field, which consists of a set of parameters that describe the potential energy of the system. For a molecule like this compound, force fields such as AMBER or CHARMM would be appropriate. nih.gov The system is then placed in a simulation box, often with explicit solvent molecules, and the classical equations of motion are solved iteratively to trace the trajectory of each atom over time.
A key aspect of MD simulations is the exploration of the molecule's conformational landscape. For this compound, the primary degrees of freedom are the rotation of the methoxy group and the two amino groups. The simulations would reveal the preferred dihedral angles of these substituents relative to the benzene ring and the energy barriers between different conformations.
Table 2: Illustrative Conformational Data for a Substituted Nitrobenzene (B124822)
| Dihedral Angle | Most Stable Conformation (degrees) | Energy Barrier (kcal/mol) |
| C-C-O-C (Methoxy) | 0 (planar) | 2.5 |
| C-C-N-H (Amino) | 180 | 1.8 |
Note: This table is for illustrative purposes and represents typical conformational data for a substituted nitrobenzene. Specific data for this compound is not available.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling aims to identify the key structural features of a molecule that are responsible for its biological activity. For this compound, SAR studies would focus on how the methoxy, nitro, and diamine substituents contribute to a particular biological effect.
Qualitative SAR can be inferred by comparing the activity of a series of related compounds. For instance, the position and nature of substituents on the nitroaniline scaffold have been shown to significantly impact their activity. researchgate.net The presence of the electron-donating methoxy and amino groups, in conjunction with the electron-withdrawing nitro group, creates a specific electronic profile that will govern its interactions with biological targets.
Key SAR insights for this class of compounds often revolve around:
Electronic Effects : The electron-donating and -withdrawing properties of the substituents.
Steric Effects : The size and shape of the molecule and its substituents.
Hydrophobicity : The lipophilicity of the molecule, which influences its ability to cross cell membranes.
QSAR (Quantitative Structure-Activity Relationship) Predictions
Quantitative Structure-Activity Relationship (QSAR) models build upon SAR by establishing a mathematical relationship between the structural properties of a molecule and its biological activity. These models use molecular descriptors to quantify various aspects of the molecular structure.
For nitroaromatic compounds, QSAR studies have been employed to predict toxicities and other biological activities. nih.govdergipark.org.trmdpi.com Descriptors used in such models often include:
Topological descriptors : Such as the Balaban J index and molecular redundancy index (MRI). nih.gov
Quantum chemical descriptors : Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and hyperpolarizability. dergipark.org.trmdpi.com
Partition coefficients : Like the octanol-water partition coefficient (logP), which describes hydrophobicity.
A QSAR model for this compound would likely involve a multi-parametric equation that combines several of these descriptors to predict a specific activity. The development of a robust QSAR model requires a training set of diverse but related compounds with known activities. nih.gov
Table 3: Common Descriptors in QSAR Models for Nitroaromatic Compounds
| Descriptor Type | Example Descriptor | Property Described |
| Topological | Balaban J index | Molecular branching and connectivity |
| Quantum Chemical | LUMO Energy | Electron affinity / electrophilicity |
| Partition Coefficient | logP | Hydrophobicity |
| Electronic | Dipole Moment | Polarity |
In-Depth Analysis of this compound in Medicinal Chemistry
Initial research into the biological activities of this compound reveals a notable scarcity of dedicated studies on its specific antimicrobial, antioxidant, and enzyme-inhibiting properties. While this compound is documented in chemical literature and patents, comprehensive investigations into its therapeutic potential appear limited. This article synthesizes the available information, adhering to a focused exploration of its role in medicinal chemistry research.
Biological Activities and Medicinal Chemistry Research Applications
The exploration of 2-methoxy-5-nitrobenzene-1,4-diamine in the context of biological activities is still in a nascent stage. While structurally related compounds have shown a range of effects, specific data for this particular molecule is not widely published. The following sections detail the available research landscape.
Dedicated studies thoroughly investigating the antimicrobial efficacy of this compound are not readily found in publicly accessible scientific literature. Consequently, detailed data on its specific activity against various bacterial and fungal strains is unavailable.
There is a lack of specific research focused on the antibacterial properties of this compound. As a result, no data tables detailing its Minimum Inhibitory Concentration (MIC) or other measures of antibacterial activity against common pathogens can be provided at this time.
Similarly, the scientific literature does not currently contain specific studies evaluating the antifungal efficacy of this compound. Therefore, a data-driven assessment of its activity against fungal species is not possible.
Due to the absence of direct antimicrobial data for this compound, a detailed structure-activity relationship (SAR) analysis for this compound as an antimicrobial agent cannot be constructed. General principles of antimicrobial SAR often point to the importance of substituent groups on the benzene (B151609) ring, but without empirical data, any analysis would be purely speculative.
While some patent documents classify this compound as an antioxidant agent, specific scientific studies quantifying this activity through standard assays (e.g., DPPH, ABTS) are not available in the public domain. Therefore, a detailed discussion and data presentation of its antioxidant potential cannot be furnished.
The primary context in which this compound appears in the scientific literature is within patents related to the synthesis of more complex molecules, particularly kinase inhibitors.
Environmental Chemistry and Degradation Pathways
Abiotic Transformation Processes
Abiotic degradation involves the chemical transformation of a compound without the involvement of microorganisms. For 2-methoxy-5-nitrobenzene-1,4-diamine, key abiotic processes include photodegradation and hydrolysis.
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. While direct studies on the photodegradation of this compound are limited, the photochemical behavior of structurally related compounds, such as p-nitroaniline (p-NA), provides valuable insights.
The direct photolysis of p-NA in aqueous solutions by UV light is generally slow. acs.org However, the presence of photosensitizers or reactive oxygen species (ROS) can significantly accelerate the degradation process. For instance, the addition of hydrogen peroxide (H₂O₂) to a p-NA solution under UV irradiation leads to a remarkable enhancement in its degradation rate. acs.org This is attributed to the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.
The proposed photodegradation mechanism for nitroaromatic amines like p-NA involves several key steps:
Photo-ionization: Upon absorption of UV radiation, the molecule can undergo monophotonic photo-ionization, leading to the formation of a radical cation and a solvated electron (eₐₙ⁻). acs.org
Reaction with Hydroxyl Radicals: In the presence of H₂O₂, UV light facilitates the generation of hydroxyl radicals. These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage.
Formation of Intermediates: The degradation process typically proceeds through the formation of various transient intermediates. While specific intermediates for this compound have not been documented, analogous pathways for other nitroaromatics suggest the potential formation of hydroxylated and deaminated derivatives.
Table 1: Factors Influencing Photodegradation of Nitroaromatic Amines
| Parameter | Effect on Degradation Rate | Reference |
| UV Light | Essential for initiating photochemical reactions. | acs.org |
| Hydrogen Peroxide (H₂O₂) ** | Significantly enhances degradation through hydroxyl radical formation. | acs.org |
| Oxygen (O₂) ** | Can influence the degradation pathway and rate. | acs.org |
| pH | Can affect the speciation of the compound and the generation of reactive species. | |
| Photosensitizers | Can promote degradation by absorbing light and transferring energy. |
This table is based on general principles of photodegradation of related compounds and may not be exhaustive for this compound.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of an organic compound to hydrolysis depends on the presence of hydrolyzable functional groups. In the case of this compound, the primary amine groups and the ether linkage of the methoxy (B1213986) group are the most likely sites for hydrolysis.
However, aromatic amines and ethers are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Significant hydrolysis of such functional groups usually requires extreme pH conditions (highly acidic or alkaline) and elevated temperatures, which are not commonly found in the natural environment.
Currently, there is a lack of specific experimental data on the hydrolysis of this compound. Based on the chemical stability of its constituent functional groups, it is predicted that hydrolysis is not a significant degradation pathway for this compound under normal environmental conditions.
Biotransformation and Biodegradation Studies
Biotransformation and biodegradation refer to the chemical alteration of substances by living organisms, primarily microorganisms. These processes are crucial for the natural attenuation of organic pollutants.
Under anaerobic (oxygen-deficient) conditions, the primary biotransformation pathway for nitroaromatic compounds is the reduction of the nitro group. This process is carried out by a wide range of anaerobic bacteria, including those found in sediments, groundwater, and the gastrointestinal tracts of animals. nih.govresearchgate.net
The reduction of the nitro group proceeds in a stepwise manner, involving the formation of several intermediates:
Nitroso derivative: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).
Hydroxylamino derivative: The nitroso group is further reduced to a hydroxylamino group (-NHOH).
Amino derivative: Finally, the hydroxylamino group is reduced to an amino group (-NH₂). nih.gov
For this compound, anaerobic biotransformation would likely result in the reduction of the nitro group to a third amino group, forming a triaminobenzene derivative. This transformation significantly alters the chemical properties of the molecule, generally increasing its water solubility and reducing its toxicity. However, some of the intermediates, such as the hydroxylamino derivative, can be more reactive and potentially more toxic than the parent compound.
While the reduction of the nitro group is the predominant anaerobic transformation, further degradation of the aromatic ring under anaerobic conditions is a much slower and more complex process. It often requires a consortium of different microbial species with specialized metabolic capabilities.
Under aerobic (oxygen-rich) conditions, microorganisms employ different strategies to degrade nitroaromatic compounds. These pathways often involve oxidative reactions catalyzed by monooxygenase and dioxygenase enzymes.
While no specific studies on the aerobic degradation of this compound have been identified, research on related nitroaromatic compounds provides a framework for potential degradation pathways. For nitrobenzene (B124822), two major aerobic degradation pathways have been elucidated:
Oxidative Pathway: This pathway is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of catechol. This is followed by ring cleavage and further metabolism.
Reductive Pathway: In some bacteria, the initial step is the partial reduction of the nitro group to a hydroxylamino group. This intermediate then undergoes an enzymatic rearrangement to form an aminophenol, which is subsequently a substrate for ring-cleavage enzymes.
The presence of the methoxy and amino substituents on the aromatic ring of this compound will influence the specific enzymes involved and the resulting metabolic intermediates. The electron-donating properties of these groups can affect the susceptibility of the aromatic ring to electrophilic attack by oxygenases.
The microbial metabolism of a wide array of nitroaromatic compounds has been extensively studied. Bacteria have evolved diverse enzymatic systems to utilize these compounds as sources of carbon, nitrogen, and energy.
Nitroreductases: These enzymes are key to the initial steps of both anaerobic and some aerobic degradation pathways, catalyzing the reduction of the nitro group.
Oxygenases: Mono- and dioxygenases play a crucial role in aerobic degradation by incorporating oxygen atoms into the aromatic ring, making it more susceptible to cleavage.
Ring-Cleavage Dioxygenases: These enzymes are responsible for breaking the aromatic ring, a critical step in the complete mineralization of the compound.
The metabolism of aromatic diamines, which would be the product of the complete reduction of dinitroaromatic compounds, is also an important consideration. Phenylenediamines can be metabolized by various microorganisms, although they can also exhibit some level of toxicity. The degradation of these compounds often involves initial oxidation steps to form aminophenols or catechols, followed by ring cleavage.
Table 2: Key Enzymes in the Microbial Degradation of Nitroaromatic Compounds
| Enzyme Class | Function | Relevance to this compound Degradation |
| Nitroreductases | Reduction of the nitro group to nitroso, hydroxylamino, and amino groups. | Crucial for both anaerobic and some aerobic initial transformation steps. |
| Monooxygenases | Incorporation of a single oxygen atom into the aromatic ring. | Potential involvement in aerobic degradation, leading to hydroxylation. |
| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring. | Key enzymes in aerobic ring activation and subsequent cleavage. |
| Dehydrogenases | Oxidation of hydroxyl groups. | Involved in the further metabolism of hydroxylated intermediates. |
| Lyases | Non-hydrolytic cleavage of chemical bonds. | May be involved in the rearrangement of intermediates. |
This table provides a general overview of enzyme classes and their potential roles.
Environmental Fate Modeling and Prediction
QSAR models are computational tools that correlate the chemical structure of a substance with its physicochemical properties, environmental fate, and toxicological effects. For nitroaromatic compounds, these models often use molecular descriptors such as the octanol-water partition coefficient (log Kow), which indicates a substance's hydrophobicity, and electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO), which relates to a molecule's reactivity. nj.gov
The presence of both nitro (-NO₂) and amino (-NH₂) groups on the benzene (B151609) ring of this compound suggests a complex environmental behavior. The nitro group is electron-withdrawing, which can make the aromatic ring susceptible to certain types of microbial degradation. asm.org Conversely, aromatic amines can be prone to oxidation and may bind to soil and sediment organic matter.
The degradation of nitroaromatic compounds in the environment can occur through various microbial pathways. Aerobic bacteria may utilize monooxygenase or dioxygenase enzymes to initiate the breakdown of the aromatic ring. nih.gov Anaerobic bacteria, on the other hand, tend to reduce the nitro group to corresponding amines. nih.gov Given its structure, this compound is likely to undergo transformations that result in the formation of metabolites such as 2-methoxy-5-nitroaniline (B165355) and 2,4-diaminoanisole. The environmental fate of the parent compound is therefore intrinsically linked to the fate of these transformation products.
Ecotoxicological Implications of Transformation Products
The environmental degradation of this compound can lead to the formation of transformation products that may have their own ecotoxicological profiles. The identification and assessment of these products are crucial for a comprehensive understanding of the environmental risk posed by the parent compound.
Identification of Ecotoxic Metabolites (e.g., 2-methoxy-5-nitroaniline, 2,4-diaminoanisole)
Two significant transformation products of this compound are 2-methoxy-5-nitroaniline and 2,4-diaminoanisole. These metabolites are formed through the reduction of the nitro group or other biochemical transformations.
2-methoxy-5-nitroaniline is a substituted aniline (B41778) that is structurally similar to other nitroaniline compounds known for their potential toxicity. nih.govnih.gov While specific ecotoxicological data for this compound is limited, its chemical structure suggests that it may exhibit modes of toxicity common to nitroaromatic compounds and aromatic amines. nih.gov
2,4-diaminoanisole is an aromatic amine that has been more extensively studied, primarily due to its past use in hair dyes. who.inttandfonline.com It has been classified as a potential carcinogen. who.int The ecotoxicity of 2,4-diaminoanisole is a concern due to its potential to persist in the environment and elicit adverse effects in aquatic and terrestrial organisms.
The following table summarizes the available ecotoxicological information for these metabolites. Due to the scarcity of specific experimental data, particularly for aquatic organisms, some values are based on predictions from QSAR models or inferred from structurally similar compounds.
| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |
| 2,4-diaminoanisole | Rat (oral LD50) | Acute toxicity | >4000 mg/kg bw | nih.gov |
| Mouse (oral LD50) | Acute toxicity | Not available | ||
| Daphnia magna (invertebrate) | Chronic toxicity (ChV) | Modelled data used as CTV | nih.gov | |
| 2-methoxy-5-nitroaniline | Rat (oral LD50) | Acute toxicity | Not available | |
| Mouse | Genotoxicity | Mutagenic in bacterial assays | nih.gov |
Note: LC50 (Lethal Concentration, 50%), EC50 (Effective Concentration, 50%), LD50 (Lethal Dose, 50%), ChV (Chronic Value), CTV (Critical Toxicity Value). The lack of specific aquatic toxicity data (LC50/EC50) for these compounds in the available literature necessitates reliance on mammalian toxicity data and modelled environmental toxicity values.
Mechanisms of Ecotoxicity at a Molecular Level
The ecotoxicity of the transformation products of this compound at the molecular level is primarily associated with their ability to cause genotoxicity and oxidative stress.
2,4-diaminoanisole has been shown to be mutagenic and is suspected to be a carcinogen. who.int Its mechanism of toxicity is linked to its metabolic activation into reactive intermediates that can bind to DNA and other macromolecules. nih.gov Studies have shown that 2,4-diaminoanisole can induce DNA double-strand breaks in rat hepatocytes and cause DNA damage in the liver and brain of mice. who.int This genotoxic activity is a key factor in its carcinogenic potential. The process often involves N-oxidation of the amino group to form aryl-N-hydroxylamines, which are reactive electrophiles capable of forming adducts with DNA. nih.gov This can lead to mutations and chromosomal aberrations.
2-methoxy-5-nitroaniline , being a nitroaromatic amine, is also likely to exert its toxicity through metabolic activation. The mutagenicity of aniline-based compounds is often correlated with the presence and position of the nitro group. nih.gov The metabolic reduction of the nitro group can lead to the formation of reactive nitroso and hydroxylamino intermediates. These intermediates can bind to cellular macromolecules, including DNA, leading to genotoxic effects. nih.gov Furthermore, the metabolism of nitroaromatic compounds can generate reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA. wikipedia.org
Advanced Applications and Future Research Directions
Materials Science Applications
The versatility of 2-methoxy-5-nitrobenzene-1,4-diamine extends into the realm of materials science, where it can serve as a fundamental component in the creation of novel materials with tailored properties.
Development as Building Blocks for Functional Polymers
The presence of two primary amine groups allows this compound to act as a diamine monomer in polycondensation reactions. This positions it as a building block for a variety of functional polymers, such as polyamides and polyimides. The synthesis of aromatic polyamides, known for their high thermal stability and mechanical strength, typically involves the reaction of a diamine with a diacid chloride. google.com While direct polymerization of this compound is a subject for future research, studies on analogous aromatic diamines provide a strong basis for its potential. For instance, novel aromatic polyamides have been synthesized from various diamines containing pre-formed amide linkages, resulting in polymers with good solubility and moderate molecular weights. google.comresearchgate.net
Furthermore, the core structure is related to monomers used in sustainable polymers. For example, 2,5-furandicarboxylic acid, a bio-based monomer, has been used with aliphatic and aromatic diamines to create polyamides with high glass transition temperatures and thermal stability. orientjchem.orgresearchgate.net The incorporation of this compound into such polymer backbones could introduce specific functionalities. The nitro group, for instance, can be chemically modified post-polymerization to tune the polymer's properties. Another approach involves grafting the molecule onto existing polymer chains; research has shown that 2-nitro-1,4-benzenediamine moieties can be attached to poly(vinyl amine) to create functionalized, water-soluble polymers that act as pH sensors. researchgate.net
Potential in Organic Electronic Materials
Polymers derived from aromatic amines have garnered significant interest for their applications in organic electronics. The conductivity of such materials can be significantly enhanced through doping. Research on a condensation polymer derived from the reaction of titanocene (B72419) dichloride and 2-nitro-1,4-phenylenediamine, a close structural analog to this compound, has demonstrated this principle. broadpharm.com
Bulk doping of this titanocene polyamine with iodine resulted in a substantial increase in conductivity, transforming the material from a semiconductor to a conductor. broadpharm.com The conductivity was found to increase by over 1000-fold, reaching a maximum at a doping level of approximately 10-15% iodine. broadpharm.com This suggests that polymers synthesized using this compound could also exhibit tunable electronic properties. The methoxy (B1213986) and nitro groups on the benzene (B151609) ring would further influence the electronic environment, potentially leading to new semiconducting or conducting materials for applications in sensors, organic light-emitting diodes (OLEDs), and transistors.
Role in Pigment and Dye Chemistry (Focus on chemical synthesis/design)
The structural core of this compound is a key component in the synthesis of azo dyes, which represent the largest group of commercial colorants. bldpharm.comnih.gov Azo dyes are characterized by the (-N=N-) chromophore, which links two aromatic rings. The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component.
Studies on the closely related precursor, 2-methoxy-5-nitroaniline (B165355) (which lacks the second amine group at the 4-position), highlight the effectiveness of this molecular framework in dye design. nih.govresearchgate.netnih.govgoogle.com Diazotization of 2-methoxy-5-nitroaniline and subsequent coupling with various aromatic compounds like naphthols and aromatic amines yield a range of monoazo dyes with yellow to orange colors. nih.govnih.govgoogle.com These dyes have shown potential for application on polyester (B1180765) and nylon fibers. nih.govnih.gov
The synthesis can be extended to create more complex structures. For example, disazo disperse dyes have been synthesized from 2-methoxy-5-nitroaniline, demonstrating good color yield and fastness properties on polymer fibers. bldpharm.com The presence of a second amine group in this compound offers the possibility of creating disazo dyes or polymeric dyes through diazotization at one or both amine sites, expanding the range of achievable colors and properties.
| Coupling Component | Resulting Dye Color | Maximum Absorption (λmax) in Ethanol (nm) | Molar Extinction Coefficient (log ε) |
|---|---|---|---|
| 1-hydroxynaphthalene | Yellow | 484 | 4.01 |
| 2-hydroxynaphthalene | Orange | 490 | 4.25 |
| N-phenylnaphthylamine | Orange | 520 | 4.11 |
| 1,3-diaminobenzene | Orange | 480 | 4.21 |
| 1,3-dihydroxybenzene | Yellow | 420 | 4.15 |
| 3-aminophenol | Yellow | 430 | 4.10 |
Catalysis
Use as Ligands in Catalytic Systems
The amine functionalities of this compound enable it to act as a ligand, forming coordination complexes with metal ions. These complexes have potential applications in catalysis. Aromatic diamines are well-established ligands in coordination chemistry, often forming stable complexes with transition metals. sigmaaldrich.com
One common application is in the formation of Schiff base ligands. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands capable of stabilizing metal ions in various oxidation states. The resulting metal complexes are studied for their catalytic activity in various organic transformations. For example, Schiff base complexes derived from substituted benzaldehydes and various amines have been synthesized and characterized. Although no specific metal complexes of this compound have been reported, its two amine groups provide ideal sites for forming bidentate or polydentate Schiff base ligands. Such ligands could coordinate with metals like copper(II), nickel(II), or ruthenium(II) to create novel catalysts. For instance, Ru(II)-NHC-diamine precatalysts have shown high efficiency in asymmetric hydrogenation reactions, highlighting the power of diamine ligands in creating sophisticated catalytic systems.
Methodological Advancements in Research of Aromatic Amines
The detection and analysis of aromatic amines like this compound are crucial for research and quality control. A variety of advanced analytical techniques have been developed for this class of compounds, driven by their use in many industrial applications and the need to monitor their presence.
High-performance liquid chromatography (HPLC) is a frequently used method, often coupled with fluorescence or mass spectrometry (MS) detection for high sensitivity and specificity. To enhance detection, pre-column derivatization is a common strategy. Aromatic amines can be reacted with fluorescent tagging reagents, such as 2-(9-carbazole)-ethyl-chloroformate (CEOC), to form stable derivatives that are easily detected. This approach offers excellent quantitative precision and high tolerance to sample matrix interference.
Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique, particularly when combined with sample preparation methods like solid-phase microextraction (SPME). SPME allows for the extraction and pre-concentration of analytes from complex matrices, improving detection limits. Recent advancements include the development of novel SPME fiber coatings, such as those based on ionic liquids, to enhance extraction efficiency for aromatic amines. Additionally, new needle trap devices packed with multi-component adsorbents are being developed for efficient sampling from vapor phases, such as in urine analysis.
| Technique | Detection Method | Key Advancement/Application | Reference |
|---|---|---|---|
| HPLC | Fluorescence | Pre-column derivatization with reagents like PPIA or CEOC for high sensitivity. | |
| HPLC-MS | Mass Spectrometry (APCI) | Online identification of derivatized amines with easy-to-interpret mass spectra. | |
| GC-MS | Mass Spectrometry | Used with solid-phase microextraction (SPME) for analyzing environmental and food samples. | |
| Headspace SPME-GC | Flame Ionization Detector (FID) | Development of ionic liquid-based sol-gel coatings for improved extraction efficiency. | |
| Needle Trap Device (NTD)-GC | Flame Ionization Detector (FID) | Use of multi-component adsorbents (e.g., nHA, Zeolite, MOF) for headspace sampling of biological samples. | |
| Capillary Zone Electrophoresis (CZE) | UV Detector | Separation of carcinogenic aromatic amines in wastewater by suppressing electroosmotic flow. |
Emerging Research Areas and Unexplored Potentials
While this compound has established utility as a precursor in specific synthetic applications, its full potential remains largely untapped. Emerging research trends and the inherent chemical functionalities of the molecule suggest several promising, yet unexplored, avenues for future scientific investigation. These areas extend beyond its current use and point towards novel applications in materials science and medicinal chemistry, drawing parallels from research on structurally related compounds.
One of the most promising, yet underexplored, applications for derivatives of this compound is in the field of advanced materials, specifically as organic photoconductors. Research into dis-azo disperse dyes synthesized from the related compound, 2-methoxy-5-nitroaniline, has indicated that the resulting dyes possess high tinctoral strength and may function as organic photoconductors. orientjchem.org This suggests that the core structure of this compound could be a valuable building block for creating novel organic semiconducting materials. Future research could focus on synthesizing polymers or oligomers incorporating this diamine and evaluating their charge-transport properties for potential use in electronic devices like organic light-emitting diodes (OLEDs) or photovoltaic cells.
Furthermore, the electrochemical properties of nitroaromatic compounds open up possibilities for their use in developing novel therapeutic agents. For instance, studies on 2,5-dimethoxy nitrobenzene (B124822) derivatives have investigated their electrochemical reduction and the formation of stable nitro radical anions. researchgate.net This line of inquiry is often linked to the development of drugs for diseases like Chagas's disease, where the generation of such radicals is a key mechanism of action. researchgate.net The presence of the nitro group and the diamine functionalities in this compound makes it a candidate for similar investigations. Future studies could explore its redox behavior and its potential as a bioreductive prodrug, which could be selectively activated in hypoxic environments characteristic of solid tumors or certain parasitic infections.
The diverse reactivity of the amine and nitro groups, coupled with the electronic influence of the methoxy group, also presents unexplored opportunities in the synthesis of complex heterocyclic structures. These scaffolds are central to many areas of medicinal chemistry. The compound could serve as a versatile starting material for creating novel quinoxalines, benzimidazoles, or other nitrogen-containing heterocycles. Research on related nitro-benzenediamines has demonstrated their successful conversion into such heterocyclic systems. researchgate.net By exploring various cyclocondensation reactions, novel libraries of compounds could be generated and screened for a wide range of biological activities. For example, derivatives could be designed and tested as selective ligands for serotonin (B10506) or dopamine (B1211576) receptors, an area where other methoxy-substituted phenoxy derivatives have shown promise. nih.gov
Another potential research direction lies in the field of antimicrobial agents. Quinone derivatives, which can be conceptually related to the hydroquinone-like structure of the diamine, have shown significant biological activity. For example, 2-methoxy-1,4-naphthoquinone, isolated from Impatiens balsamina L., has demonstrated potent in vitro activity against multiple antibiotic-resistant Helicobacter pylori. nih.gov The structural alerts within this compound warrant investigation into its potential antimicrobial or antifungal properties, either in its native form or after chemical modification.
Organic Electronics: Synthesis and characterization of polymers and small molecules derived from this compound for applications as organic photoconductors and semiconductors.
Medicinal Chemistry: Investigation of its electrochemical properties as a potential bioreductive agent and its use as a scaffold for synthesizing novel heterocyclic compounds with therapeutic potential.
Antimicrobial Research: Screening of the compound and its simple derivatives for activity against clinically relevant bacterial and fungal strains.
A deeper exploration of these areas could elevate this compound from a simple synthetic intermediate to a valuable platform for developing next-generation materials and therapeutic agents.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2-methoxy-5-nitrobenzene-1,4-diamine, and what methodological considerations are critical for success?
- Answer: A widely used approach involves the reduction of nitro intermediates. For example, SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) effectively reduces nitro groups to amines. Post-reduction, alkaline workup (10% NaOH) and extraction with ethyl acetate are recommended to isolate the diamine. Due to its instability, the product should be used immediately in subsequent reactions . Adaptations may include substituting nitro precursors (e.g., methyl 2-methoxy-5-nitrobenzoate, as in ) and optimizing reductants (e.g., catalytic hydrogenation).
Q. How should researchers characterize this compound to confirm purity and structure?
- Answer: Combine multiple analytical techniques:
- HPLC (≥98% purity verification, as in ).
- GC-MS/MS for identifying volatile derivatives and confirming molecular weight (e.g., detecting polyamines like putrescine in ).
- NMR for structural elucidation (e.g., methoxy and nitro group assignments).
Cross-validation with melting point analysis (e.g., mp 134–140°C for structurally similar 2-nitro-1,4-phenylenediamine in ) enhances reliability.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Answer:
- Engineering controls: Use closed systems or local exhaust ventilation to minimize aerosol exposure .
- PPE: Wear nitrile gloves, safety goggles, and a dust mask. Install emergency showers/eye wash stations .
- Storage: Store in a cool, dry, ventilated area away from oxidizing agents.
Advanced Research Questions
Q. How can researchers address instability challenges associated with this compound during experimental workflows?
- Answer: Instability often arises from oxidation or moisture sensitivity. Mitigation strategies include:
- In-situ generation: Use freshly synthesized material without prolonged storage .
- Stabilizers: Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar).
- Low-temperature workflows: Conduct reactions at ≤4°C where feasible. Monitor degradation via TLC or real-time HPLC .
Q. What methodologies resolve contradictions in analytical data (e.g., conflicting NMR or MS results)?
- Answer: Apply iterative validation:
- Reproducibility testing: Repeat analyses under controlled conditions (temperature, solvent).
- Cross-technique alignment: Compare GC-MS, LC-MS, and NMR data to identify artifacts (e.g., solvent peaks or impurities) .
- Reference standards: Use certified analogs (e.g., p-nitrobenzenediazonium tetrafluoroborate in ) for calibration.
- Peer review: Engage collaborators to independently interpret data, aligning with qualitative research best practices .
Q. What are the potential biological or pharmacological applications of this compound, and how can its activity be evaluated?
- Answer: While direct studies on this compound are limited, structurally related diamines (e.g., quinazoline-2,4-diamine in ) exhibit inhibitory activity. Researchers can:
- Screen for enzyme inhibition: Use fluorescence-based assays targeting kinases or proteases.
- Cellular uptake studies: Employ radiolabeled or fluorescently tagged derivatives.
- Toxicity profiling: Assess cytotoxicity via MTT assays on mammalian cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
